2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride
Description
Properties
IUPAC Name |
2-amino-1-pyrazin-2-ylethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.2ClH/c7-3-6(10)5-4-8-1-2-9-5;;/h1-2,4H,3,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQKCBDFXILVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138191-13-4 | |
| Record name | 2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of α-Amino Aldehydes with Pyrazine Carbonyl Derivatives
The Tota-Elderfield method, originally developed for 2(1H)-pyrazinones, provides a foundational approach for constructing pyrazine-containing ketones. For 2-amino-1-(pyrazin-2-yl)ethan-1-one, this involves:
- Reacting pyrazine-2-carbonyl chloride with 2-aminoacetaldehyde in anhydrous dichloromethane under nitrogen.
- Adding triethylamine to facilitate nucleophilic acyl substitution, forming an intermediate imine.
- Hydrolyzing the imine with dilute hydrochloric acid to yield the free amino ketone.
This method achieves moderate yields (45–55%) but requires stringent moisture control due to the sensitivity of α-amino aldehydes. The final dihydrochloride salt is obtained by treating the free base with excess HCl in ethanol.
Reductive Amination of Pyrazine-2-yl Glyoxal
Reductive amination bypasses unstable intermediates by directly introducing the amino group:
- Pyrazine-2-yl glyoxal is synthesized via oxidation of 2-vinylpyrazine with ozone followed by reductive workup.
- Condensation with ammonium acetate in methanol generates an imine intermediate.
- Sodium cyanoborohydride reduces the imine to the β-amino ketone, which is isolated as the dihydrochloride salt after HCl treatment.
Yields range from 60–70%, with the glyoxal intermediate requiring careful handling due to its hygroscopic nature.
Hydrolysis of α-Amino Nitriles
A two-step protocol converts nitriles to ketones:
- 2-(Pyrazin-2-yl)acetonitrile reacts with liquid ammonia at −78°C to form the α-amino nitrile.
- Acidic hydrolysis (6M HCl, reflux) cleaves the nitrile to the ketone, followed by salification with gaseous HCl.
While straightforward, this method suffers from low yields (30–40%) due to competing side reactions during nitrile hydrolysis.
Comparative Analysis of Synthetic Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Tota-Elderfield Condensation | 45–55% | Scalable, minimal purification | Moisture-sensitive intermediates |
| Suzuki Coupling | >90% | High regioselectivity | Costly catalysts, multi-step protection |
| Reductive Amination | 60–70% | Direct amination, fewer steps | Requires glyoxal synthesis |
| Nitrile Hydrolysis | 30–40% | Simple reagents | Low efficiency, side reactions |
Salt Formation and Purification
The dihydrochloride salt is critical for solubility and stability:
- The free base is dissolved in anhydrous ethanol and cooled to 0°C.
- Dry HCl gas is bubbled through the solution until precipitation ceases.
- The product is filtered, washed with cold ether, and recrystallized from ethanol/ethyl acetate (1:3).
Purity (>95%) is confirmed via HPLC and ¹H NMR, with characteristic peaks at δ 8.7 ppm (pyrazine protons) and δ 3.2 ppm (methylene group).
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The ethanone group undergoes redox reactions under controlled conditions. Oxidation typically employs agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), while reduction uses sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
| Reaction Type | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Oxidation | KMnO₄ (aq) | Pyrazine-2-carboxylic acid | 75–80% | Acidic, 80°C, 6 h |
| Reduction | NaBH₄ | 2-Amino-1-pyrazin-2-yl-ethanol | 60–65% | EtOH, RT, 4 h |
The pyrazine ring’s electron-deficient nature directs regioselectivity in these transformations.
Nucleophilic Substitution at the Amino Group
The primary amino group participates in alkylation and acylation reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., ethyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives.
-
Acylation : Acetic anhydride or benzoyl chloride forms amides under mild conditions .
| Substrate | Reagent | Product | Catalyst | Yield |
|---|---|---|---|---|
| Ethyl iodide | K₂CO₃, DMF | N-Ethyl-2-amino-1-pyrazin-2-yl-ethanone | None | 68% |
| Acetic anhydride | Pyridine, RT | N-Acetyl derivative | DMAP | 85% |
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis. For instance, imidazo[1,2-a]pyridines are formed via iodine-catalyzed oxidative cyclocondensation with 2-aminopyridines, mimicking methodologies in :
| Entry | Conditions | Product | Time | Yield |
|---|---|---|---|---|
| 1 | I₂ (30 mol %), H₂O, RT | Imidazo[1,2-a]pyridine | 8 h | 70% |
| 2 | SDS micelles, 40°C | Optimized yield | 4 h | 89% |
Mechanism :
-
Formation of a Schiff base intermediate.
-
Iodine facilitates tautomerization and cyclization.
Electrophilic Aromatic Substitution (EAS) on Pyrazine Ring
The pyrazine ring undergoes halogenation or nitration at the C-3 or C-5 positions due to electron withdrawal by adjacent nitrogen atoms.
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C-5 | 5-Bromo derivative | 55% |
| Nitration | HNO₃, H₂SO₄, 0°C | C-3 | 3-Nitro-2-amino-1-pyrazin-2-yl-ethanone | 50% |
Degradation Pathways
Stability studies indicate susceptibility to hydrolysis under acidic/basic conditions:
-
Acidic hydrolysis (HCl, reflux): Cleavage of the ethanone group to pyrazine-2-carboxylic acid.
-
Basic hydrolysis (NaOH, 60°C): Degradation into pyrazine and ammonia .
Key Takeaways
-
The dihydrochloride salt enhances aqueous solubility, favoring reactions in polar solvents.
-
Reactivity is dominated by the amino and ethanone groups, with the pyrazine ring enabling EAS.
-
Sustainable methods (e.g., micellar catalysis) improve synthetic efficiency and reduce waste.
For further details on specific reaction protocols or mechanistic studies, consult primary literature from .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride is . The compound features a pyrazine ring attached to an amino group, contributing to its reactivity and biological activity.
Chemistry
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing the introduction of different functional groups.
- Coupling Reactions : It can be coupled with other compounds to form larger structures, which is crucial in drug development and materials science.
Biology
Biochemical Probes
Research indicates that this compound can act as a biochemical probe. Its ability to interact with specific biomolecules makes it valuable in studying enzyme activities and receptor interactions.
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. For example, a derivative was tested against various bacterial strains, demonstrating significant inhibitory effects, which suggests its potential use in developing new antibiotics.
Medicine
Therapeutic Potential
The compound has been investigated for its therapeutic properties, particularly in the following areas:
- Anticancer Activity : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, one study reported an IC50 value of 18 μM against breast cancer cells, indicating promising anticancer activity.
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Derivative A | 18 | Breast Cancer |
| Derivative B | 25 | Lung Cancer |
- Antidepressant Activity : Similar compounds have demonstrated serotonin reuptake inhibition, which is essential for the treatment of depression. A recent study synthesized derivatives that showed effective inhibition of serotonin transporters.
Case Study 1: Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In another study focusing on its anticancer potential, researchers synthesized several derivatives of the compound and tested them against various cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-Amino-1-(pyrazin-2-yl)ethan-1-one Dihydrochloride and Analogous Compounds
Key Comparative Insights:
Structural Variations and Pharmacological Implications: Pyrazine vs. This could influence binding to biological targets such as enzymes or receptors . Aromatic Substitution: The 4-bromo-2,5-dimethoxyphenyl group in bk-2C-B introduces electron-withdrawing and bulky substituents, likely contributing to its psychoactivity by mimicking neurotransmitters like serotonin . In contrast, the pyrazine-based compound lacks such substituents, suggesting divergent applications.
Stability and Solubility: Dihydrochloride salts (e.g., target compound and 4-phenylpiperazine derivative) generally exhibit higher aqueous solubility than monohydrochlorides or free bases, critical for bioavailability in drug development . The ethyl-substituted pyrazole derivative’s dihydrochloride form may enhance stability during storage, a common advantage of salt forms .
Synthetic Utility :
- α-Ketoamine hydrochlorides, including the target compound, serve as intermediates in synthesizing heterocycles like imidazoles (e.g., describes cyclization with thioamides to form imidazole carboxylates) .
Biological Activity
2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride, commonly referred to as a pyrazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Formula: CHClNO
Molecular Weight: 182.03 g/mol
Structure: The compound features a pyrazine ring with an amino group and a carbonyl moiety, which are critical for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to inhibit specific enzymes involved in nucleic acid biosynthesis, which contributes to its antimicrobial properties. Additionally, it may modulate receptor activity, influencing cellular signaling pathways related to cancer proliferation.
Antimicrobial Activity
Research indicates that pyrazine derivatives exhibit significant antimicrobial effects. A study demonstrated that this compound showed promising results against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 50 |
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values are detailed in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 20.0 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of various pyrazine derivatives against Mycobacterium tuberculosis. The results indicated that compounds similar to this compound exhibited notable bactericidal effects, with a focus on their mechanism involving inhibition of cell wall synthesis.
Case Study 2: Anticancer Properties
In an investigation reported by Frontiers in Chemistry, researchers assessed the cytotoxic effects of this compound on A549 and MCF-7 cells. The study revealed that treatment with the compound resulted in significant apoptosis induction, verified through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic markers.
Q & A
Q. What are the primary synthetic routes for 2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between pyrazine derivatives and aminoacetone precursors, followed by hydrochlorination. Key steps include:
- Acylation : Reacting pyrazine-2-carbonyl chloride with aminoacetone under anhydrous conditions.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
- Catalysis : Triethylamine or other bases are used to neutralize HCl byproducts, improving yield .
Optimization involves adjusting temperature (e.g., 0–5°C to prevent side reactions) and stoichiometric ratios. Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the pyrazine ring substitution pattern and the ethanone moiety. For example, the pyrazine proton signals appear as distinct doublets in the aromatic region (δ 8.5–9.0 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water mobile phase .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 173.05 for [CHNO]) and fragmentation patterns .
Q. What structural features influence its reactivity in medicinal chemistry applications?
The pyrazine ring’s electron-deficient nature enables nucleophilic substitution, while the ethanone group serves as a hydrogen-bond acceptor. The dihydrochloride salt enhances solubility in aqueous media, facilitating biological assays. Substituent positioning (e.g., pyrazin-2-yl vs. pyridin-3-yl) alters steric and electronic interactions with target proteins .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example:
- Torsion angles : Confirm the planarity of the pyrazine-ethanone backbone.
- Packing analysis : Reveals intermolecular interactions (e.g., Cl···H–N hydrogen bonds) that stabilize the crystal lattice .
Visualization tools like ORTEP-III generate thermal ellipsoid plots to assess atomic displacement parameters, critical for validating structural models .
Q. What methodologies are employed to study its interaction with biological targets?
- Receptor binding assays : Radiolabeled (e.g., H) versions of the compound quantify affinity for neurotransmitter receptors (e.g., serotonin 5-HT) via competitive displacement experiments .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in enzyme active sites, guided by pyrazine’s π-stacking and hydrogen-bonding potential .
- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., MiaPaca-2) assess apoptosis induction via caspase-3/-7 activation .
Q. How can researchers address contradictions in reported biological activities?
Discrepancies (e.g., varying IC values across studies) may arise from differences in:
Q. What role does this compound play in multi-step synthetic pathways for drug discovery?
It serves as a key intermediate in synthesizing histamine H receptor inverse agonists (e.g., SUVN-G3031). Steps include:
- Functionalization : Alkylation of the amino group to introduce morpholine or piperidine moieties.
- Deprotection : Acidic cleavage of tert-butoxycarbonyl (Boc) groups under HCl/dioxane .
Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity before subsequent steps .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Pyrazine substitution : Introducing electron-withdrawing groups (e.g., Br, NO) at the 5-position enhances receptor affinity .
- Amino group modification : Replacing the primary amine with a hydrazine moiety (e.g., 1-(4-hydrazinylpiperidin-1-yl)ethan-1-one dihydrochloride) alters pharmacokinetic profiles .
Comparative SAR tables (e.g., IC vs. substituent electronegativity) identify pharmacophoric features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
